N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Historical Context of Benzothiazole-Acetamide Hybrid Compounds
Benzothiazole derivatives have been a cornerstone of medicinal chemistry since their first synthesis in 1887 by A. W. Hofmann, who pioneered cyclization methods to create 2-substituted benzothiazoles. Early research focused on their antimicrobial and anti-inflammatory properties, but the discovery of 2-(4-aminophenyl)benzothiazole’s antitumor activity in the 1990s marked a paradigm shift. This finding spurred interest in structural modifications to enhance efficacy and reduce toxicity.
The integration of acetamide functionalities into benzothiazole frameworks emerged as a strategy to improve solubility and pharmacokinetics. For example, benzothiazole amide derivatives synthesized via nucleophilic acyl substitution demonstrated enhanced platelet aggregation inhibition, with EC~50~ values as low as 0.036 μmol L⁻¹. These hybrids leveraged the acetamide group’s hydrogen-bonding capacity to improve target engagement. Subsequent work explored substituent effects, revealing that electron-donating groups (e.g., methoxy or methyl) on the benzothiazole ring increased metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
Table 1: Evolution of Benzothiazole-Acetamide Hybrids
The introduction of dimethyl substituents at the 5- and 6-positions of the benzothiazole ring, as seen in the target compound, represents a refinement aimed at steric shielding to reduce oxidative metabolism. This design builds on studies showing that alkylated benzothiazoles exhibit prolonged half-lives in vivo compared to unsubstituted analogs.
Significance of Structural Hybridization in Medicinal Chemistry
Structural hybridization in this compound exemplifies three synergistic strategies:
- Benzothiazole Core : The dimethylbenzothiazole moiety confers planar aromaticity, enabling intercalation into DNA or π-π stacking with kinase ATP-binding pockets. The methyl groups enhance lipophilicity, favoring membrane permeability and target access.
- Naphthalen-1-yl Group : This polycyclic aromatic system increases van der Waals interactions with hydrophobic protein domains, as demonstrated in hybrids targeting topoisomerase II. Naphthalene’s rigid structure may also restrict conformational flexibility, improving binding specificity.
- Pyridin-2-ylmethylacetamide Side Chain : The pyridine nitrogen participates in hydrogen bonding, mimicking interactions observed in VEGFR-2 inhibitors like sorafenib. The acetamide linker provides conformational flexibility, allowing optimal spatial alignment with catalytic residues.
Mechanistic Advantages :
- Dual Targeting : Hybrids like this compound may concurrently inhibit angiogenesis (via VEGFR-2) and DNA repair (via topoisomerase interference), overcoming monotherapeutic resistance.
- CYP1A1 Activation : Substituted benzothiazoles are selectively metabolized by CYP1A1 in cancer cells, enabling tumor-specific activation and reduced off-target toxicity.
Table 2: Functional Contributions of Substituents
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-14-24-25(15-19(18)2)32-27(29-24)30(17-22-11-5-6-13-28-22)26(31)16-21-10-7-9-20-8-3-4-12-23(20)21/h3-15H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJIGWTCCAQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzo[d]thiazole, naphthalene, and pyridine derivatives. These intermediates are then coupled through a series of reactions, including acylation, alkylation, and condensation reactions, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. The process is designed to ensure high purity and consistency of the final product while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of benzothiazole derivatives, including compounds similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide, were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated selective cytotoxicity against lung cancer cell lines (A549) while sparing normal cells (NIH/3T3) . The mechanism of action often involves the inhibition of key enzymes like COX-1 and COX-2, which are implicated in tumor growth and inflammation.
Antiviral Properties
The antiviral activity of benzothiazole derivatives has been extensively studied. Compounds structurally related to this compound have shown efficacy against several viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). In vitro assays indicated that certain derivatives could reduce viral load significantly compared to standard treatments like acyclovir . The antiviral mechanism is believed to involve interference with viral replication processes.
Anti-inflammatory Applications
Benzothiazole compounds are also recognized for their anti-inflammatory properties. Research has demonstrated that specific derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. For example, studies on similar acetamides have shown promising results in reducing inflammation markers in various experimental models . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs.
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives is another area of interest. Compounds with similar structures have been reported to exhibit significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases . This property is particularly valuable in designing therapeutic agents aimed at conditions such as neurodegenerative disorders and cardiovascular diseases.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding the structure–activity relationship (SAR) is critical for enhancing the efficacy and specificity of these compounds. Research indicates that modifications at various positions on the benzothiazole ring can significantly affect biological activity .
Case Study 1: Anticancer Efficacy
A study involving a series of benzothiazole derivatives demonstrated that modifications to the acetamide group enhanced cytotoxicity against A549 cells while maintaining low toxicity to normal cells. The most potent compound exhibited an IC50 value significantly lower than that of cisplatin, highlighting its potential as a novel anticancer agent .
Case Study 2: Antiviral Activity
In another investigation, a group of synthesized benzothiazole derivatives was tested against HSV-1 and HCV. Several compounds showed over 70% reduction in viral load in vitro compared to controls, indicating their potential as antiviral therapeutics .
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Core Modifications :
- The methylenedioxybenzothiazole core (e.g., compounds in ) is structurally distinct from the 5,6-dimethylbenzo[d]thiazole core but shares similar electronic profiles. Methylenedioxy derivatives generally exhibit higher melting points (228–265°C) compared to dimethyl-substituted analogs (115–132°C in ), likely due to enhanced crystallinity from the fused oxygen ring .
- The 5,6-dimethylbenzo[d]thiazole core (as in GB22 and antidepressant derivatives ) is associated with improved lipophilicity, which may enhance blood-brain barrier penetration.
Substituent Effects: Naphthalen-1-yl vs. Arylpiperazine/Thio Groups: Naphthalene’s extended aromatic system (cf. Pyridin-2-ylmethyl vs.
Physicochemical and Pharmacokinetic Properties
Table 2: ADME and Lipinski’s Rule of Five Compliance (Selected Analogs)
Key Observations :
- The target compound’s naphthalene and pyridine groups may elevate logP compared to simpler analogs (e.g., 3h in ), but it likely remains within Lipinski’s limits for drug-likeness.
- Pyridine’s nitrogen could reduce logP relative to purely aromatic substituents (e.g., p-tolyl in ), balancing hydrophobicity.
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the compound's pharmacological profile.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a naphthalene moiety, and a pyridine group. Its molecular formula is , with a molar mass of approximately 366.49 g/mol. The presence of diverse functional groups enhances its solubility and biological activity.
Research indicates that the compound interacts with specific cellular targets involved in apoptosis and cell cycle regulation. The thiazole ring plays a crucial role in mediating cytotoxic effects through:
- Inhibition of Cancer Pathways : The compound has been shown to bind preferentially to proteins involved in cancer cell proliferation, leading to apoptosis.
- Molecular Docking Studies : These studies suggest that the compound's binding affinity to certain targets may inhibit their function, promoting cell death in cancer cells .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound exhibits significant cytotoxicity against various human cancer cell lines. For instance, it has shown efficacy against breast cancer and leukemia cells, with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly alter potency. For example, the introduction of electron-withdrawing groups enhances cytotoxic effects.
- Naphthalene and Pyridine Contributions : The naphthalene moiety contributes to hydrophobic interactions with cellular targets, while the pyridine group may enhance solubility and bioavailability .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar thiazole-containing compounds:
- Antitumor Activity : A study demonstrated that derivatives with similar structures exhibited enhanced antitumor properties when modified at specific positions on the thiazole ring .
- Mechanistic Insights : Research utilizing molecular modeling has provided insights into how these compounds interact at the molecular level, suggesting that they may disrupt key signaling pathways in cancer cells .
- Comparative Analysis : A comparative study involving various benzothiazole derivatives indicated that those containing naphthalene or pyridine structures generally exhibited superior biological activity compared to simpler analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide?
The compound can be synthesized via amide coupling using carbodiimide reagents (e.g., EDC) to activate carboxylic acid derivatives. For example:
- React 2-(naphthalen-1-yl)acetic acid with 5,6-dimethylbenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine in dichloromethane using EDC and triethylamine (similar to methods in and ).
- Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to improve yields, as low yields (~50%) are common in multi-step amidation (e.g., reports 51% yield for a related benzamide) .
Q. How can the structure of the compound be validated experimentally?
Use a combination of spectroscopic and analytical techniques :
- 1H/13C NMR : Compare chemical shifts to similar acetamide derivatives (e.g., δ 5.38–5.48 ppm for –CH2– groups in ; δ 2.19–2.25 ppm for acetyl –CH3 in ).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <0.001 Da error, as in and ).
- IR : Identify key functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹ in and ) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antifungal testing : Use disc diffusion assays against strains like C. albicans and A. flavus (see Table I in for zone-of-inhibition protocols).
- Cytotoxicity screening : Employ MTT assays on cancer cell lines, noting IC50 values for structure-activity relationship (SAR) analysis.
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields or side reactions) be addressed?
- Byproduct mitigation : Optimize reaction stoichiometry (e.g., excess acyl chloride or carbodiimide reagent) and use inert atmospheres to prevent hydrolysis.
- Catalyst selection : Replace Cu(OAc)2 with CuI for milder 1,3-dipolar cycloadditions (if triazole intermediates are involved, as in ) .
- Chromatography-free purification : Recrystallize crude products using ethanol/acetone mixtures (see and for solvent systems) .
Q. How do substituents on the benzothiazole and naphthalene moieties influence bioactivity?
- SAR studies : Compare derivatives with varying substituents (e.g., nitro vs. methyl groups on the benzothiazole ring). shows that electron-withdrawing groups (e.g., –NO2) enhance antifungal activity .
- Computational modeling : Use DFT or molecular docking to predict binding affinities (e.g., π-π stacking between naphthalene and fungal enzyme active sites) .
Q. How can crystallographic data resolve structural ambiguities?
Q. What strategies resolve contradictions in biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
